Trityl olmesartan medoxomil impurity III - 1227626-51-8

Trityl olmesartan medoxomil impurity III

Catalog Number: EVT-1715994
CAS Number: 1227626-51-8
Molecular Formula: C48H42N6O5
Molecular Weight: 782.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trityl Olmesartan Medoxomil Impurity III, also known as Impurity D, is a process-related impurity identified during the synthesis of Olmesartan Medoxomil. [] Olmesartan Medoxomil is a medication used to treat high blood pressure, heart failure, and diabetic kidney disease. Impurities in pharmaceutical products can arise from various sources, including starting materials, reagents, solvents, reaction intermediates, and degradation products. []

Synthesis Analysis

The synthesis of Trityl Olmesartan Medoxomil Impurity III involves the reaction of Olmesartan Medoxomil initiation material A with impurity C (carboxylic acid, ethyl ester of 4-acetyl-2-propyl imidazole-5-carboxylic acid). [] This reaction also produces another impurity, Impurity E. Subsequently, Impurity D and Impurity E are isolated and purified through separation techniques. []

Molecular Structure Analysis

Specific details about the chemical reactions involving Trityl Olmesartan Medoxomil Impurity III are not explicitly provided in the available literature. [, , , ]

Physical and Chemical Properties Analysis

The provided literature lacks specific details regarding the physical and chemical properties of Trityl Olmesartan Medoxomil Impurity III. [, , , ]

Applications

The primary application of Trityl Olmesartan Medoxomil Impurity III is its use as a reference standard in analytical techniques. [] Having a high-purity reference standard of Impurity D enables researchers and quality control laboratories to identify and quantify this impurity in Olmesartan Medoxomil drug substances and products. [] This is crucial for ensuring the quality and safety of the medication.

Olmesartan Medoxomil

Compound Description: Olmesartan medoxomil is a prodrug that is hydrolyzed to olmesartan in the body. Olmesartan is an angiotensin II receptor blocker used to treat hypertension, heart failure, and diabetic kidney disease [, ].

Trityl Olmesartan Medoxomil

Compound Description: Trityl olmesartan medoxomil is a protected form of olmesartan medoxomil. The trityl group is a common protecting group in organic synthesis, used to temporarily mask the reactivity of a functional group [, ].

N-Triphenylmethylolmesartan Ethyl (N-tritylolmesartan ethyl)

Compound Description: N-Triphenylmethylolmesartan ethyl is a key intermediate in the synthesis of olmesartan medoxomil. It contains a trityl protecting group on the tetrazole ring [].

N-Triphenylmethylolmesartan Medoxomil (N-tritylolmesartan medoxomil)

Compound Description: N-Triphenylmethylolmesartan medoxomil is another key intermediate in the synthesis of olmesartan medoxomil. Like N-Triphenylmethylolmesartan ethyl, it also contains a trityl protecting group on the tetrazole ring [].

Properties

CAS Number

1227626-51-8

Product Name

Trityl olmesartan medoxomil impurity III

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C48H42N6O5

Molecular Weight

782.9 g/mol

InChI

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3

InChI Key

YQJFAQFEAOEJFL-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.